molecular formula C12H15NO4S B14648211 Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate CAS No. 52174-06-8

Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate

Cat. No.: B14648211
CAS No.: 52174-06-8
M. Wt: 269.32 g/mol
InChI Key: QIFVPJNHMSUEGM-UHFFFAOYSA-N
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Description

Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include:

    Catalyst: Sulfuric acid or hydrochloric acid

    Temperature: Reflux conditions (around 60-80°C)

    Solvent: Ethanol or another suitable organic solvent

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce ester and thioether functionalities.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with biological pathways. The thioether linkage can participate in redox reactions, influencing cellular oxidative stress levels.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester used as a solvent in various applications.

    Methyl ((2-(((methylamino)carbonyl)oxy)phenyl)thio)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Phenylthioacetic acid: Lacks the ester functionality but contains the phenyl and thioether groups.

Uniqueness

This compound is unique due to its combination of ester, phenyl, and thioether functionalities, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52174-06-8

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

ethyl 2-[2-(methylcarbamoyloxy)phenyl]sulfanylacetate

InChI

InChI=1S/C12H15NO4S/c1-3-16-11(14)8-18-10-7-5-4-6-9(10)17-12(15)13-2/h4-7H,3,8H2,1-2H3,(H,13,15)

InChI Key

QIFVPJNHMSUEGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=CC=CC=C1OC(=O)NC

Origin of Product

United States

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